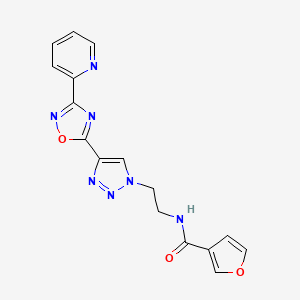

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is an intricate and multifaceted compound that integrates several functional groups, making it a valuable subject of study in various scientific fields

Métodos De Preparación

Synthetic routes and reaction conditions: The synthesis of N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide typically involves multiple steps, including cyclization reactions and coupling procedures. The initial steps often include the preparation of intermediate compounds such as 2-(4-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazole, which is then coupled with 2-bromoethyl furan-3-carboxylate to form the final product. Reaction conditions vary, but common reagents and solvents include organic bases like potassium carbonate, catalytic amounts of palladium complexes, and polar aprotic solvents like dimethylformamide.

Industrial production methods: On an industrial scale, the production methods are scaled up and optimized for efficiency and cost-effectiveness. Flow chemistry approaches, automated synthesis, and the use of continuous reactors are employed to enhance yield and purity. Safety measures, environmental regulations, and waste management protocols are integral components of the industrial synthesis process.

Análisis De Reacciones Químicas

Types of reactions it undergoes: N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide can participate in a variety of chemical reactions, including nucleophilic substitution, oxidative addition, and cycloaddition reactions.

Common reagents and conditions used in these reactions: Reagents such as halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) are commonly used. Conditions often include controlled temperature settings, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to facilitate the desired reactions.

Major products formed from these reactions: The compound can yield a range of products depending on the type of reaction it undergoes

Aplicaciones Científicas De Investigación

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide has extensive applications across several scientific disciplines:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules and materials. Its structural motifs are valuable in the design of new heterocyclic compounds.

Biology: The compound's ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies may focus on its potential as an enzyme inhibitor or receptor agonist.

Medicine: Preliminary research may explore its efficacy in treating diseases such as cancer, inflammation, or microbial infections due to its potential bioactivity.

Industry: In industrial contexts, the compound might be used in the development of new materials, coatings, or catalysts.

Mecanismo De Acción

The compound's mechanism of action is multifaceted and largely depends on its specific application. Generally, it interacts with molecular targets such as enzymes, receptors, or nucleic acids, altering their activity or function. For example, if used as an enzyme inhibitor, it may bind to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.

Comparación Con Compuestos Similares

Comparing N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide with other similar compounds highlights its uniqueness. Similar compounds might include those with analogous heterocyclic systems or functional groups. Compounds such as N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide or N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-3-carboxamide share similar structural elements but may exhibit different physical and chemical properties.

This compound stands out due to the combination of its specific functional groups, which confer distinct reactivity and potential applications. This unique structure allows it to be used in specialized research and industrial applications where other compounds may not be suitable.

Actividad Biológica

N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that incorporates multiple heterocyclic moieties. The biological activity of compounds containing 1,2,4-oxadiazole and triazole rings has garnered significant attention due to their diverse pharmacological properties. This article reviews the biological activities associated with this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The compound features a furan ring linked to a carboxamide group and incorporates both a pyridinyl and an oxadiazole moiety. The presence of these functional groups is believed to contribute to its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Anticancer Activity

Research indicates that compounds with 1,2,4-oxadiazole structures exhibit promising anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa by activating p53 pathways and increasing caspase-3 cleavage . In vitro studies demonstrated that certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer types .

Table 1: Biological Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis via p53 |

| Compound B | HeLa | 2.41 | Caspase activation |

| Compound C | PANC-1 | 0.75 | HDAC inhibition |

| Compound D | SK-MEL-2 | 0.089 | Carbonic anhydrase inhibition |

Antimicrobial Activity

Compounds containing the oxadiazole structure have also been evaluated for antimicrobial properties. Studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives have demonstrated selective inhibition against human carbonic anhydrases (hCA), which are implicated in several diseases .

GPBAR1 Agonism

The G-protein bile acid receptor 1 (GPBAR1) has emerged as a target for metabolic disorders. Research on related oxadiazole derivatives has shown that they can act as potent GPBAR1 agonists, selectively activating the receptor without affecting other bile acid receptors . This selectivity is crucial for minimizing side effects in therapeutic applications targeting conditions like obesity and type 2 diabetes.

The mechanisms underlying the biological activities of this compound are likely multifactorial:

- Apoptosis Induction : Activation of apoptotic pathways through modulation of p53 and caspase enzymes.

- Enzyme Inhibition : Inhibition of carbonic anhydrases which play a role in tumor growth and metastasis.

- Receptor Agonism : Selective activation of GPBAR1 leading to metabolic regulation.

Case Study 1: Anticancer Efficacy

A study involving a series of oxadiazole derivatives demonstrated significant anticancer activity against MCF-7 cells. The most active compound increased p53 expression levels significantly and induced apoptosis through caspase activation pathways .

Case Study 2: Metabolic Regulation

In another study focused on GPBAR1 agonists, compounds derived from oxadiazoles were shown to enhance pro-glucagon expression in vitro. This suggests potential applications in managing metabolic disorders such as non-alcoholic steatohepatitis .

Propiedades

IUPAC Name |

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c24-15(11-4-8-25-10-11)18-6-7-23-9-13(20-22-23)16-19-14(21-26-16)12-3-1-2-5-17-12/h1-5,8-10H,6-7H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAXPDSASFAAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.